[1-(2-fluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanol
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Overview
Description
[1-(2-fluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanol: is a chemical compound with the molecular formula C6H8FIN2O and a molecular weight of 270.04 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
The synthesis of [1-(2-fluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1H-pyrazole-3-methanol and 2-fluoroethyl iodide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Steps: The 2-fluoroethyl group is introduced to the pyrazole ring through a nucleophilic substitution reaction, followed by iodination at the 5-position of the pyrazole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Chemical Reactions Analysis
[1-(2-fluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.
Scientific Research Applications
[1-(2-fluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [1-(2-fluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Comparison with Similar Compounds
[1-(2-fluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanol can be compared with other similar compounds, such as:
[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol: This compound lacks the iodine atom at the 5-position, which may result in different chemical reactivity and biological activity.
[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methanol:
[1-(2-fluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine: This compound has an amine group instead of a hydroxyl group, which can lead to different reactivity and biological effects.
Properties
IUPAC Name |
[1-(2-fluoroethyl)-5-iodopyrazol-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FIN2O/c7-1-2-10-6(8)3-5(4-11)9-10/h3,11H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGBMHJWTQUBKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1CO)CCF)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FIN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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